

Disperse Red 74: Photophysical Profile & Utility in Drug Development[1]

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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578

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Executive Summary

Disperse Red 74 (DR74) is often dismissed as a mere textile colorant, yet its molecular architecture offers a high-fidelity surrogate for lipophilic Active Pharmaceutical Ingredients (APIs) in formulation science.[1][2] This guide analyzes DR74 not as a dye, but as a photophysical probe and metabolic substrate.[1]

For the drug development professional, DR74 serves three critical functions:

- **Formulation Surrogate:** Its high lipophilicity (LogP ~4.[1][2]1) and distinct spectral signature make it an ideal tracer for encapsulating hydrophobic drugs in lipid nanoparticles (LNPs) or polymeric micelles.[2]
- **Metabolic Probe:** It functions as a standard substrate for azo-reductase activity, essential for assessing colonic drug delivery systems.[1][2]
- **Quenching Agent:** Its rapid trans-cis photoisomerization pathway renders it an effective non-fluorescent quencher in FRET-like mechanistic studies.[1][2]

Molecular Architecture & Electronic Structure

The "Push-Pull" Chromophore

DR74 (CAS: 61703-11-5) belongs to the class of donor-acceptor (push-pull) azo compounds. [1][2] Its photophysics are governed by the electronic communication between the electron-withdrawing nitro group and the electron-donating amine across the azo bridge.

- Acceptor (A): Nitro group () at the para position of the phenyl ring.[2]
- Bridge: Azo linkage ().[1][2][3]
- Donor (D): Dialkylamino group (specifically N-substituted ethyl acetate moieties) on the opposing phenyl ring.[1][2]

Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate.[1][2]

Electronic Consequence

This A-

-D architecture creates a strong dipole moment in the ground state, which increases significantly upon excitation.[1][2] This leads to a low-energy Intramolecular Charge Transfer (ICT) state, responsible for its intense absorption and sensitivity to solvent polarity.[1][2]

Photophysical Characterization

Absorption & Solvatochromism

Unlike simple azobenzene, which absorbs in the UV, the push-pull nature of DR74 shifts its absorption well into the visible spectrum.

Parameter	Value / Characteristic	Mechanistic Insight
(Ethanol)	510 – 520 nm	Corresponds to the transition mixed with ICT character.[1][2]
(Water)	~480 – 490 nm (Aggregated)	Hypsochromic shift due to H-aggregation (stacking) in aqueous environments.[1][2]
Extinction Coeff.[1][2] ()	~30,000 - 45,000 M ⁻¹ cm ⁻¹	High molar absorptivity allows for detection at nanomolar concentrations.[1][2]
Solvatochromism	Positive	Red-shift observed in polar aprotic solvents (e.g., DMSO) due to stabilization of the polar excited ICT state.[1]

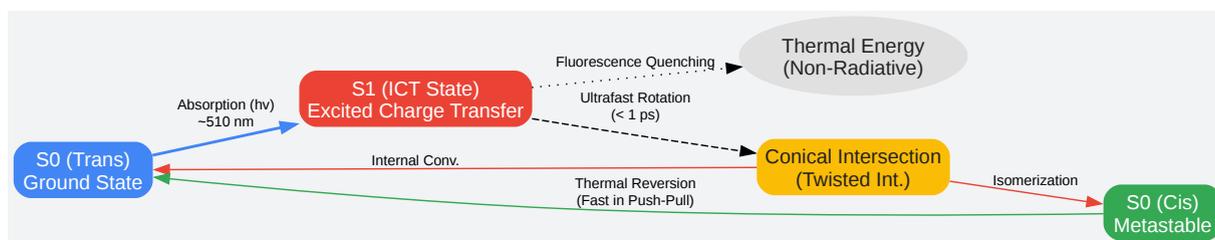
Fluorescence Quenching & Photoisomerization

DR74 is effectively non-fluorescent (

) at room temperature.[1][2] This is not a defect but a feature driven by ultrafast relaxation dynamics.[1][2]

- Mechanism: Upon excitation (), the molecule undergoes rapid structural relaxation toward a conical intersection.[1]
- Pathway: The dominant relaxation channel is rotation around the bond (photoisomerization from trans to cis), followed by fast thermal reversion.[1][2]
- Utility: This property makes DR74 an excellent dark quencher or a probe where fluorescence absence indicates intact dye, and fluorescence recovery (of a partner probe) indicates dye release or degradation.[1]

Visualization: The Photophysical Cycle



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Caption: The excitation cycle of DR74. Note the dominant non-radiative decay pathways (Isomerization/Heat) that preclude fluorescence.

Experimental Protocols for Drug Development

Protocol A: Lipophilicity Surrogate Assessment (LogP)

Objective: Use DR74 to validate the encapsulation efficiency of a lipid nanoparticle (LNP) formulation intended for a hydrophobic drug (e.g., Paclitaxel).[2]

Rationale: DR74's LogP (~4.[1][2]) mimics poorly water-soluble drugs.[1][2] Its strong color allows visual confirmation of encapsulation (red pellet vs. clear supernatant).[1][2]

Workflow:

- Preparation: Dissolve DR74 in Ethanol (stock 1 mg/mL).
- Formulation: Mix stock with lipids (e.g., DOTAP/Cholesterol) and perform solvent injection into PBS.
- Purification: Dialyze (MWCO 10kDa) or centrifuge (Ultra-filter) to remove free dye.
- Quantification:
 - Lyse LNPs with 1% Triton X-100 (breaks lipid bilayer).[1][2]

- Measure Absorbance at 515 nm.[1][2]
- Calculation: Encapsulation Efficiency (%) =
.[1][2]

Protocol B: Azo-Reductase Metabolic Stability Assay

Objective: Determine if a colon-targeted delivery system protects the payload from gut microbiota.[1][2] DR74 is susceptible to cleavage by bacterial azoreductases, losing its color upon degradation.[1]

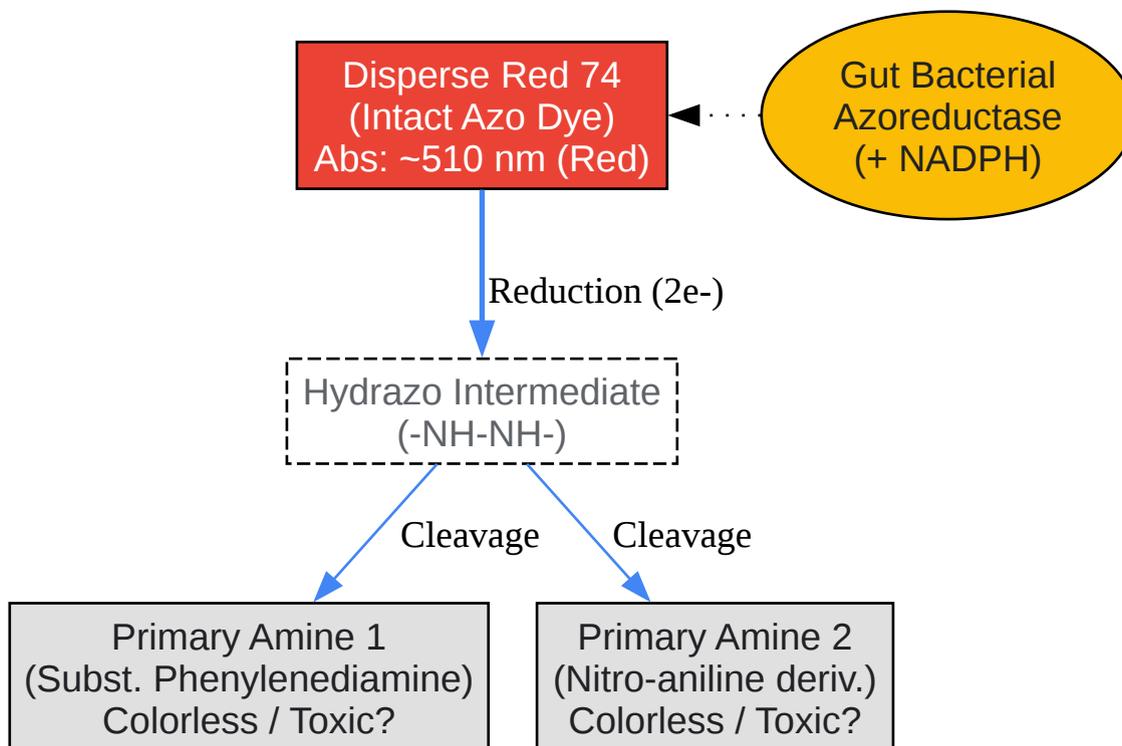
Reagents:

- Rat cecal content (or recombinant Azoreductase, e.g., from *E. coli*).[1][2]
- NADPH (Cofactor).[1][2]
- Anaerobic Chamber (Nitrogen atmosphere).[1][2]

Step-by-Step:

- Incubation: Mix DR74-loaded formulation (100 μ M eq.) with activated cecal slurry in anaerobic PBS (pH 7.4).
- Time-Course: Aliquot samples at t = 0, 30, 60, 120 min.
- Quenching: Add ice-cold Acetonitrile to stop enzymatic activity and precipitate proteins.
- Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (Detection @ 510 nm).
- Interpretation:
 - Rapid signal loss: Premature release and degradation.[1][2]
 - Stable signal: Effective protection by the carrier matrix.

Visualization: Metabolic Fate Pathway[1][2]



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Caption: The reductive cleavage of DR74. Loss of the azo bond destroys the chromophore (color bleaching), serving as a readout for metabolic stability.

Safety & Handling (E-E-A-T)

While DR74 is a model compound, it must be treated with the rigor of a toxicological agent.

- Azo Cleavage Hazard: The metabolites (aromatic amines) are potential genotoxins.[2][4] All metabolic assays must be conducted in a fume hood with proper waste disposal (incineration).[1][2]
- Staining: The dye is highly persistent on surfaces. Use glass or stainless steel; avoid plastics for containment unless they are disposable.[1][2]

References

- ChemSrc.**Disperse Red 74** - Physicochemical Properties and CAS 61703-11-5 Verification. [\[Link\]](#)^{[1][2]}
- PubChem.Compound Summary: C.I. **Disperse Red 74** (Structure and Computed Properties). [\[Link\]](#)^[2]
- ResearchGate (Review).Reductive metabolism of azo dyes and drugs: Toxicological implications.^{[1][2][4]} (Contextual grounding for Protocol B). [\[Link\]](#)
- MDPI (Polymers).Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. (Source for absorption maxima and structural variants). [\[Link\]](#)^{[2][5]}
- World Dye Variety.**Disperse Red 74** Properties and Applications. [\[Link\]](#)

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Sources

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. Disperse Red 74 | C₂₂H₂₅N₅O₇ | CID 91895252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse Red 74 | 61703-11-5 | lookchem [lookchem.com]
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